Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Description
Properties
IUPAC Name |
methyl 3-(3-chloro-4-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-17)14(16)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMBDRJNLBHZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742766 | |
| Record name | Methyl 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-44-7 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thionyl Chloride-Mediated Esterification
Thionyl chloride (SOCl₂) converts the carboxylic acid group to an acyl chloride intermediate, which subsequently reacts with methanol. A representative procedure from industrial protocols involves:
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Dissolving 3-(3-chloro-4-cyanophenyl)benzoic acid in excess methanol.
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Adding SOCl₂ dropwise at 0°C, followed by refluxing at 60–100°C for 12–48 hours.
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Neutralizing the reaction with sodium bicarbonate and purifying via silica chromatography.
Key Data:
| Yield | Temperature | Duration | Catalyst |
|---|---|---|---|
| 96% | 100°C | 16 h | None |
| 98% | 60°C | 48 h | H₂SO₄ |
Sulfuric acid-catalyzed esterification at lower temperatures (60°C) achieves near-quantitative yields but requires extended reaction times. Thionyl chloride avoids racemization, making it preferable for acid-sensitive substrates.
Halogenation-Cyanation of Methyl 3-(3-Halo-4-Methylphenyl)Benzoate
This two-step approach involves brominating a methyl-substituted precursor followed by cyanation.
Bromination with N-Bromosuccinimide (NBS)
Methyl 3-chloro-4-methylbenzoate undergoes radical bromination using NBS and azo initiators (e.g., AIBN) in tetrachloromethane:
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Purification via solvent extraction and silica chromatography yields methyl 3-chloro-4-(bromomethyl)benzoate.
Optimization Notes:
Cyanation via Nucleophilic Substitution
The bromomethyl intermediate reacts with cyanide sources (e.g., NaCN, CuCN) in polar aprotic solvents:
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Substituting bromide with cyanide in DMF at 120°C for 6–8 hours.
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Quenching with ammonium chloride and isolating the product via recrystallization.
Challenges:
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Competing elimination reactions may occur at elevated temperatures.
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Using CuCN instead of NaCN improves regioselectivity but requires strict moisture control.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling constructs the biphenyl core before introducing the cyano and ester groups.
Suzuki Coupling of Boronic Acids
Aryl halides (e.g., methyl 3-bromobenzoate) react with 3-chloro-4-cyanophenylboronic acid under palladium catalysis:
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Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/water mixtures at 80–100°C.
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Base additives (e.g., K₂CO₃) facilitate transmetallation.
Typical Conditions:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | 100°C | 75% |
| PdCl₂(dppf) | DME | 80°C | 82% |
Post-Coupling Functionalization
The ester and cyano groups are introduced sequentially after coupling:
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Hydrolysis of intermediate esters followed by cyanation via Sandmeyer reaction.
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Final re-esterification using dimethyl sulfate or iodomethane.
One-Pot Multi-Component Synthesis
Recent patents describe streamlined protocols combining bromination, cyanation, and esterification in a single reactor:
Concurrent Halogenation and Esterification
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Reacting 3-chloro-4-methylbenzoic acid with NBS and SOCl₂ in methanol.
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In situ generation of HBr catalyzes both bromination and esterification.
Advantages:
Industrial-Scale Production Considerations
Catalytic System Optimization
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-4-cyanophenyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include substituted benzoates with various functional groups replacing the chloro group.
Reduction: Products include amines derived from the reduction of the cyano group.
Oxidation: Products include carboxylic acids and other oxidized derivatives of the benzoate moiety.
Scientific Research Applications
Methyl 3-(3-chloro-4-cyanophenyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chloro-4-cyanophenyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, though detailed studies are required to elucidate these pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Insights :
- Electron-withdrawing groups: The trifluoromethyl group in enhances stability and lipophilicity compared to the cyano group in the target compound.
- Steric hindrance : Ureido and phenylacetamido substituents (e.g., ) reduce synthetic efficiency (31–44% yields).
- Solubility: Hydroxyl or amino groups (e.g., ) improve aqueous solubility, whereas chloro/cyano substituents favor organic solvents.
Spectroscopic and Analytical Comparisons
- NMR Shifts: Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate exhibits a δ 8.3 peak in $^1$H NMR, likely due to aromatic protons deshielded by electron-withdrawing groups . The target compound’s chloro and cyano groups would similarly deshield adjacent protons.
- Mass Spectrometry: Analogs like Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate show ESI-MS m/z 438.1 [M+H]$^+$ , while the target compound’s molecular weight would be higher due to the additional cyano group.
Physical Properties
Biological Activity
Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
This compound features a chlorinated phenyl ring and a cyano group, which contribute to its reactivity and biological properties. The chemical structure can be represented as follows:
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity . Derivatives of chlorinated benzoates have shown potential in inhibiting tumor growth by targeting specific enzymes critical for cancer cell proliferation. For example, studies have demonstrated that these compounds can inhibit key enzymes involved in metabolic pathways associated with cancer progression.
2. Neuroprotective Effects
Compounds with cyano groups are often investigated for their neuroprotective properties . This compound may interact with neuroreceptors or enzymes that modulate neurodegenerative processes, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit monoamine oxidases (MAO A and MAO B), which are important targets in the treatment of neurological disorders. Inhibitors of these enzymes can help regulate neurotransmitter levels, providing a basis for developing antidepressants .
The mechanism of action for this compound involves interactions with various biological targets, including:
- Enzymes : The compound may act as a reversible inhibitor, modulating enzyme activity through competitive binding to active sites.
- Receptors : It could influence receptor signaling pathways, leading to physiological changes relevant to its therapeutic effects .
Case Studies
- Anticancer Activity : A study on chlorinated benzoates showed that specific substitutions on the phenyl ring enhance anticancer activity by increasing binding affinity to target enzymes involved in cell cycle regulation.
- Neuroprotection : Investigations into cyano-substituted compounds revealed their potential in protecting neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
Applications
This compound has applications across various fields:
- Agriculture : Potential use in developing herbicides or fungicides due to its biological activity against plant pathogens.
- Medicine : Exploration as a precursor in synthesizing pharmaceutical compounds targeting cancer and neurodegenerative diseases.
- Material Science : Utilized as a building block for synthesizing more complex organic molecules with desired properties .
Q & A
Q. How does regioselectivity in electrophilic substitution reactions vary with substituents on the benzoate core?
- Methodological Answer :
- Nitration Studies : Introduce NO₂⁺ under mixed acid conditions. Meta-directing effects of cyano groups favor substitution at position 2 or 6 of the phenyl ring .
- Kinetic vs. Thermodynamic Control : Monitor product ratios at different temperatures (e.g., 0°C vs. reflux) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
